4-chloro-2-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenol group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group onto a chlorinated phenol. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group can result in various substituted phenols.
Scientific Research Applications
4-chloro-2-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethoxy)phenol
- 2-chloro-4-(trifluoromethoxy)phenol
- 4-chloro-2-(trifluoromethyl)phenol
Uniqueness
4-chloro-2-(trifluoromethoxy)phenol is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the benzene ring. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
869088-57-3 |
---|---|
Molecular Formula |
C7H4ClF3O2 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.